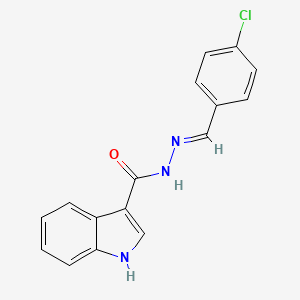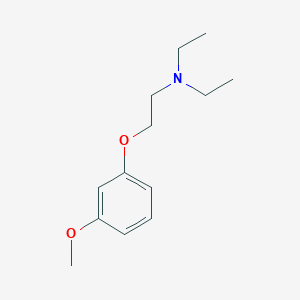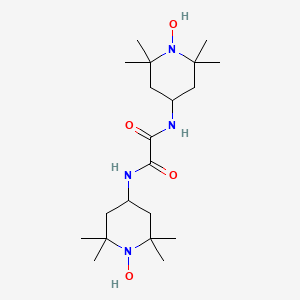
N'-(2-chloro-6-fluorobenzylidene)-4-hydroxybenzohydrazide
Overview
Description
N'-(2-chloro-6-fluorobenzylidene)-4-hydroxybenzohydrazide, also known as CF3, is a chemical compound that has been widely used in scientific research. It belongs to the class of hydrazides and is commonly used as a reagent in organic synthesis. CF3 has been found to possess various biological activities, making it an important molecule in the field of medicinal chemistry.
Scientific Research Applications
Antibacterial Activity
N'-(2-chloro-6-fluorobenzylidene)-4-hydroxybenzohydrazide and similar compounds have been synthesized and studied for their potential antibacterial properties. For instance, a study by Suzana et al. (2019) synthesized and investigated the antibacterial activity of N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide, which demonstrated effectiveness against both Gram-positive (Bacillus subtilis) and Gram-negative bacteria (Escherichia coli) (Suzana et al., 2019). Similarly, He et al. (2018) prepared hydrazone compounds with antibacterial properties, including N'-(3,5-dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide, which showed improved antibacterial activities due to the presence of fluoro groups (He et al., 2018).
Catalytic Properties
Another study by Liu et al. (2020) explored the synthesis of oxidovanadium(V) and dioxidomolybdenum(VI) complexes with N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide. These complexes were studied for their catalytic oxidation properties on some olefins, showing potential applications in catalysis (Liu et al., 2020).
Crystal Structure Analysis
Research on crystal structures of compounds related to N'-(2-chloro-6-fluorobenzylidene)-4-hydroxybenzohydrazide has been conducted to understand their molecular arrangements. For example, the work by Wei-hua et al. (2006) focused on the crystal structure of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide, showing detailed molecular arrangements and hydrogen-bond interactions (Li Wei-hua et al., 2006).
Antimicrobial and Antifungal Properties
Research also indicates the potential of related compounds in antimicrobial and antifungal applications. Feng et al. (2014) synthesized N'-(3,5-dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide and similar compounds, whichdemonstrated promising antibacterial and antifungal activities, particularly against Bacillus subtilis, Escherichia coli, and fungi such as Candida albicans and Aspergillus niger (Feng et al., 2014).
Spectral Characterization
Spectral characterization of hydrazone compounds is crucial for understanding their chemical properties. Anandalakshmi and Senthilkumar Ananthi (2020) carried out spectral characterization and crystal structure analysis of (E)-N'-(4-fluorobenzylidene)-3-methoxybenzohydrazide, providing detailed insights into their molecular structure and stability (Dr. H. Anandalakshmi Dr. S. Senthilkumar Ananthi, 2020).
properties
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2/c15-12-2-1-3-13(16)11(12)8-17-18-14(20)9-4-6-10(19)7-5-9/h1-8,19H,(H,18,20)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUHNQYJDLJDO-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-nitrobenzohydrazide](/img/structure/B3856487.png)

![N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B3856501.png)
![3-iodo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3856516.png)



![7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carboxamide](/img/structure/B3856539.png)
![2-hydroxy-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3856545.png)


